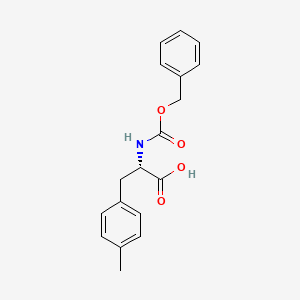

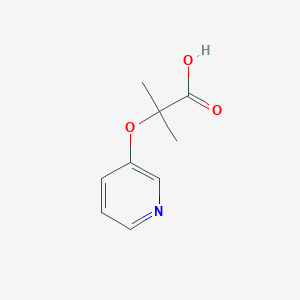

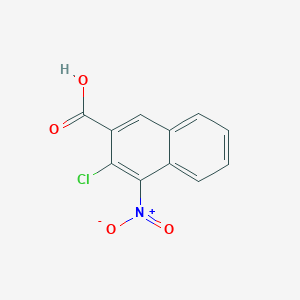

![molecular formula C11H8N2O4 B3268889 3-Amino-4-nitro-[2]naphthoic acid CAS No. 498546-32-0](/img/structure/B3268889.png)

3-Amino-4-nitro-[2]naphthoic acid

概要

説明

3-Amino-2-naphthoic acid is a white crystalline solid . It has limited solubility in water but dissolves well in organic solvents . It exhibits both acidic and weak basic properties . This compound finds utility in the synthesis of dyes and pigments . It can also be used as a biochemical reagent for life science related research .

Molecular Structure Analysis

3-Amino-2-naphthoic acid is an organic compound with a chemical formula C11H9NO2 . It is a derivative of naphthalene and contains both an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the naphthalene ring . The molecular weight of this compound is 187.20 .Chemical Reactions Analysis

3-Amino-2-naphthoic acid has been used in the development of a “turn-on” fluorescence probe for the specific detection of cyanate . Upon the addition of sodium cyanate, the weak-fluorescent 3-amino-2-naphthoic acid reacts with CNO−, triggering intense emission of green fluorescence .Physical And Chemical Properties Analysis

3-Amino-2-naphthoic acid is a white crystalline solid . It has limited solubility in water but dissolves well in organic solvents . It exhibits both acidic and weak basic properties . It is also used in the synthesis of dyes and pigments .科学的研究の応用

Anesthetic Properties

- Anesthetic Research: Research on 3-Amino-4-nitro-[2]naphthoic acid derivatives, specifically the 2-diethylaminoethyl ester of 3-hydroxy-2-naphthoic acid and its nitro derivative, has demonstrated their potential anesthetic properties. This research compared these derivatives with unsubstituted esters, indicating a potential application in anesthetic development (Sieger, Ziegler, Klein, & Sokol, 1959).

Complexometric Titration Indicator

- Complexometric Titration: The compound 4-[Bis(carboxymethyl)aminomethyl]-3-hydroxy-2-naphthoic acid, which shares structural similarities with this compound, has been utilized as a fluorescent indicator in complexometric titration of calcium and magnesium. This application emphasizes its potential in analytical chemistry for determining mineral content in geological samples (Clements, Read, & Sergeant, 1971).

Aromatic Compound Synthesis

- Synthesis of Aromatic Compounds: The synthesis process involving this compound derivatives, such as in the creation of 4-amino-3-benzoylnaphthalene-1,8-dicarboxylic acid, highlights its role in producing various aromatic compounds. These compounds have applications in dye creation and potentially in pharmaceuticals (Prabhu & Seshadri, 1984).

Safety and Hazards

3-Amino-2-naphthoic acid is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . When ingested, it can be harmful and toxic to the body, causing serious health effects such as vomiting, nausea, and even death in extreme cases . Furthermore, this substance can also irritate the skin, causing redness and discomfort upon contact .

作用機序

Target of Action

The primary targets of 3-Amino-4-nitro-2It has been used as a biochemical reagent in life science related research .

Mode of Action

The exact mode of action of 3-Amino-4-nitro-2

Biochemical Pathways

The specific biochemical pathways affected by 3-Amino-4-nitro-2It has been used in life science related research, indicating its potential involvement in various biochemical processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Amino-4-nitro-2. These properties are crucial in determining the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 3-Amino-4-nitro-2

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound2

特性

IUPAC Name |

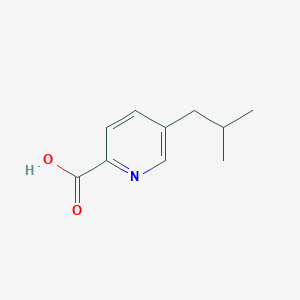

3-amino-4-nitronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c12-9-8(11(14)15)5-6-3-1-2-4-7(6)10(9)13(16)17/h1-5H,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOXDFIGNUTZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2[N+](=O)[O-])N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

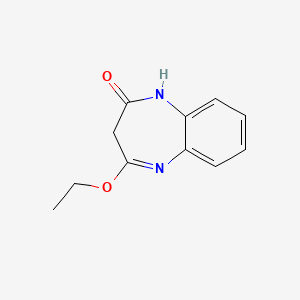

![5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3268829.png)